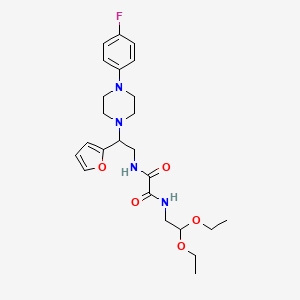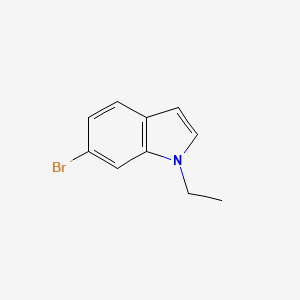
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclohexylmethyl group and two amine groups, making it a versatile building block for various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Substitution: The cyclohexylmethyl group is introduced through a substitution reaction, where a suitable cyclohexylmethyl halide reacts with the diamine.
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like RANEY® Ni to achieve high selectivity and yield.
Purification: The product is purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form cyclic structures.
Reduction: Reduction reactions can be used to modify the amine groups or to reduce any oxidized intermediates.
Substitution: The amine groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halides and other electrophiles are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other industrial chemicals.
科学研究应用
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,4-Cyclohexanediamine: A simpler analogue without the cyclohexylmethyl group.
Cyclohexylamine: Contains only one amine group and lacks the additional cyclohexane ring.
N-Cyclohexylcyclohexanamine: Similar structure but with different substitution patterns.
Uniqueness
(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its dual amine groups and the presence of a cyclohexylmethyl substituent, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials with specific characteristics.
属性
IUPAC Name |
4-N-(cyclohexylmethyl)cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h11-13,15H,1-10,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXIAALAUHIFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)
![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)



![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2524282.png)

![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)




